molecular formula C16H13BrF2O3 B6293120 Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate CAS No. 2404733-88-4

Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate

Cat. No. B6293120
CAS RN: 2404733-88-4
M. Wt: 371.17 g/mol
InChI Key: ZMPUVEVGQYZJAF-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)benzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters . These are ester derivatives of benzoic acid. It has the empirical formula C16H16O3 and a molecular weight of 256.30 .


Synthesis Analysis

While specific synthesis methods for Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate are not available, similar compounds are often synthesized through esterification or etherification processes . For instance, the synthesis of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates involves cyclization with ethyl bromopyruvate .

Mechanism of Action

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate in laboratory experiments include its low toxicity, low cost, and low reactivity. This compound is also relatively easy to synthesize and can be used as a starting material in the synthesis of a variety of compounds. The main limitation of using this compound in laboratory experiments is its low reactivity, which can make it difficult to use in certain applications.

Future Directions

The potential applications of Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate are numerous and include its use in the synthesis of new antibiotics and anticancer agents, as well as its potential use as an anti-inflammatory and anti-cancer agent. Additionally, this compound could be used in the development of new materials and chemical processes. Furthermore, this compound could be used to create new catalysts and to study the mechanism of action of various chemical reactions. Finally, this compound could be used to study the biochemical and physiological effects of various compounds.

Synthesis Methods

Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate can be synthesized from various starting materials, including benzyl bromide, 2,3-difluorobenzoic acid, and ethyl alcohol. The synthesis of this compound involves a multi-step process, including the formation of an intermediate compound, the reaction of the intermediate compound with ethyl alcohol, and the addition of a bromide group to the structure of the compound. The synthesis of this compound is generally carried out in a solvent, such as dichloromethane, and is completed in a few hours.

Scientific Research Applications

Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. This compound has been found to possess a unique combination of properties, including a low melting point, a high boiling point, and a high solubility in organic solvents. This compound is a promising compound for use in a variety of synthetic and medicinal applications due to its low toxicity, low cost, and low reactivity. This compound has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been studied for its potential use in the synthesis of new antibiotics and anticancer agents.

properties

IUPAC Name

ethyl 5-bromo-2,3-difluoro-4-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF2O3/c1-2-21-16(20)11-8-12(17)15(14(19)13(11)18)22-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPUVEVGQYZJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)F)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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